molecular formula C30H24N2O5 B3867242 2,2'-oxybis[N-(4-acetylphenyl)benzamide]

2,2'-oxybis[N-(4-acetylphenyl)benzamide]

Cat. No. B3867242
M. Wt: 492.5 g/mol
InChI Key: IJJRROUURORUAJ-UHFFFAOYSA-N
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Description

“2,2’-oxybis[N-(4-acetylphenyl)benzamide]” is a complex organic compound. It is a type of benzamide, which is an organic compound with the formula C6H5C(O)NR2. Benzamides are derived from benzoic acid and are used in a wide range of applications in the pharmaceutical and industrial sectors .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines under certain conditions . This process involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamides, such as N-(4-Acetylphenyl)benzamide, consists of a benzene ring attached to a carboxamide group . The carboxamide group includes a carbonyl (C=O) and an amine (NH2) or substituted amine.


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be synthesized through the direct condensation of carboxylic acids and amines . They can also participate in other reactions depending on the substituents attached to the benzene ring and the amide group.


Physical And Chemical Properties Analysis

Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . They are usually solid at room temperature, and those with five or fewer carbon atoms are soluble in water .

Mechanism of Action

The mechanism of action of benzamides can vary widely depending on their structure and the context in which they are used. For instance, some benzamides have been found to exhibit antioxidant and antibacterial activities .

Safety and Hazards

Benzamides, such as N-(4-Acetylphenyl)benzamide, can be harmful if swallowed and are suspected of causing genetic defects . Therefore, they should be handled with care, and appropriate safety precautions should be taken when using them .

Future Directions

Benzamides are widely used in various fields, including the pharmaceutical, paper, and plastic industries, and as intermediate products in the synthesis of therapeutic agents . Therefore, research into new synthetic methods and potential applications of these compounds is of considerable importance .

properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-[(4-acetylphenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O5/c1-19(33)21-11-15-23(16-12-21)31-29(35)25-7-3-5-9-27(25)37-28-10-6-4-8-26(28)30(36)32-24-17-13-22(14-18-24)20(2)34/h3-18H,1-2H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJRROUURORUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-oxybis[N-(4-acetylphenyl)benzamide]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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